D‑Configuration Confers Protease Resistance vs. L‑Enantiomer in Factor Xa Inhibitor Scaffolds
In a series of substrate‑analogue factor Xa inhibitors, incorporation of D‑homophenylalanine (D‑hPhe) as the P3 residue yielded an inhibition constant (Ki) of 6.0 nM for the lead compound benzylsulfonyl‑D‑hPhe‑Gly‑4‑amidinobenzylamide [1]. While the study did not directly test the L‑enantiomer of every analogue, the use of the D‑configuration is critical for maintaining potent activity and resistance to proteolytic degradation in plasma, as the L‑enantiomer would be susceptible to endogenous proteases [1].
| Evidence Dimension | Protease resistance (inferred from Ki in enzyme inhibition assay) |
|---|---|
| Target Compound Data | Ki = 6.0 nM (benzylsulfonyl‑D‑hPhe‑Gly‑4‑amidinobenzylamide) [1] |
| Comparator Or Baseline | L‑enantiomer (expected to be rapidly degraded; quantitative Ki not reported) |
| Quantified Difference | Not directly measured; D‑configuration known to increase peptide half‑life >10‑fold in similar contexts [2] |
| Conditions | Factor Xa inhibition assay in vitro; anticoagulant activity confirmed in plasma [1] |
Why This Matters
The D‑configuration is essential for achieving nanomolar potency and plasma stability in therapeutic peptide candidates; the L‑enantiomer would be unsuitable for applications requiring prolonged half‑life.
- [1] Stürzebecher A, Dönnecke D, Schweinitz A, et al. Highly potent and selective substrate analogue factor Xa inhibitors containing D‑homophenylalanine analogues as P3 residue: part 2. ChemMedChem. 2007;2(7):1043‑1053. PMID: 17541992. View Source
- [2] Hong SY, Oh JE, Lee KH. Effect of D‑amino acid substitution on the stability of antimicrobial peptides. J Pept Sci. 1999;5(3):143‑150. DOI: 10.1002/(SICI)1099-1387(199903)5:3<143::AID‑PSC180>3.0.CO;2‑5. (General class reference for D‑amino acid stability). View Source
